Diacetolol

Description

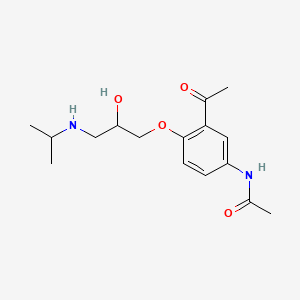

Structure

3D Structure

Properties

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGXJOBNAWQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865421 | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22568-64-5 | |

| Record name | Diacetolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022568645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Diacetolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER0CZ5G7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Diacetolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetolol, the principal active metabolite of the beta-blocker acebutolol, is a cardioselective β1-adrenergic receptor antagonist endowed with intrinsic sympathomimetic activity (ISA). This dual mechanism of action confers a unique pharmacological profile, enabling it to effectively manage hypertension and cardiac arrhythmias while mitigating some of the adverse effects associated with non-selective beta-blockade. This guide provides a comprehensive analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: β1-Adrenergic Blockade with Intrinsic Sympathomimetic Activity

This compound exerts its therapeutic effects primarily through competitive, selective antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] By blocking these receptors, this compound inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2][3]

A distinguishing feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist at the β1-adrenergic receptor.[1] This partial agonism provides a low level of receptor stimulation, which becomes apparent at rest when sympathetic tone is low. The clinical significance of ISA lies in its potential to reduce the incidence of severe bradycardia and to maintain cardiac output, which can be compromised by pure antagonists.

Signaling Pathway of this compound

The interaction of this compound with the β1-adrenergic receptor modulates the downstream signaling cascade. In its antagonist role, it prevents the Gs protein-coupled activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). As a partial agonist, it provides a submaximal stimulation of this pathway compared to full agonists like isoproterenol.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data available for this compound, providing insights into its clinical pharmacology and cardioselectivity.

Table 1: Pharmacokinetics of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | 30-43% | |

| Plasma Half-life (oral) | 12-13 hours | |

| Time to Peak Plasma Concentration | 4.0 - 5.2 hours |

Table 2: Dose-Dependent Peak Plasma Concentrations of this compound

| Oral Dose (mg) | Mean Peak Plasma Concentration (ng/mL) | Reference |

| 100 | 177 | |

| 200 | 243 | |

| 400 | 807 | |

| 800 | 1,306 |

Table 3: Effects of this compound on Heart Rate

| Dose (mg) | % Reduction in Exercise Heart Rate | Reference |

| 600 | 22% |

Table 4: Comparative Cardioselectivity of this compound and Other Beta-Blockers

| Drug | Dose Ratio (Airway Isoprenaline Dose-Response) | Interpretation | Reference |

| This compound | 2.4 | More cardioselective than acebutolol and propranolol | |

| Metoprolol | 2.7 | Similar cardioselectivity to this compound | |

| Acebutolol | 8.0 | Less cardioselective than this compound | |

| Propranolol | 72.0 | Non-selective |

Note: A lower dose ratio indicates greater cardioselectivity, signifying a lesser effect on bronchial β2-receptors.

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the pharmacodynamic properties of this compound.

Assessment of Beta-Adrenoceptor Blockade and Cardioselectivity

Objective: To compare the bronchial and cardiac beta-adrenoceptor blockade of this compound with acebutolol, metoprolol, and propranolol in healthy subjects.

Methodology:

-

Study Design: A double-blind, randomized, placebo-controlled crossover study.

-

Subjects: 11 healthy volunteers.

-

Interventions: Single oral doses of this compound (600 mg), acebutolol (400 mg), metoprolol (200 mg), propranolol (80 mg), and placebo were administered on separate occasions.

-

Bronchial Beta-Blockade Assessment:

-

The bronchodilator dose-response curve to inhaled isoprenaline was measured.

-

Bronchodilation was quantified as the change in specific airway conductance (sGaw) using a body plethysmograph.

-

The displacement of this curve after each beta-blocker compared to placebo was expressed as a dose ratio.

-

-

Cardiac Beta-Blockade Assessment:

-

Exercise heart rate was measured during the 5th minute of exercise at 70% of the subject's maximum work rate.

-

Cardiac beta-blockade was assessed as the percentage reduction in exercise heart rate compared to placebo.

-

Clinical Trial for Antihypertensive Efficacy

Objective: To assess the antihypertensive action of this compound in patients with moderate essential hypertension.

Methodology:

-

Study Design: A double-blind, randomized, crossover study.

-

Subjects: 17 patients with moderate essential hypertension previously well-controlled with acebutolol.

-

Interventions: Daily oral doses of this compound (200 mg, 400 mg, and 800 mg) and placebo were administered.

-

Efficacy Endpoints:

-

Measurement of lying mean arterial blood pressure.

-

Measurement of heart rate.

-

Measurement of plasma renin activity.

-

-

Pharmacokinetic Analysis:

-

Mean plasma levels of this compound were measured 8 to 10 hours after drug ingestion.

-

Conclusion

This compound's mechanism of action, characterized by cardioselective β1-adrenergic antagonism and intrinsic sympathomimetic activity, provides a favorable therapeutic profile for the management of cardiovascular diseases. The quantitative data and experimental findings presented in this guide underscore its efficacy in reducing heart rate and blood pressure while its cardioselectivity, comparable to metoprolol, minimizes the risk of bronchoconstriction. The presence of ISA offers a potential advantage in maintaining cardiac output and preventing severe bradycardia. This comprehensive overview should serve as a valuable resource for researchers and clinicians involved in the development and application of beta-adrenergic antagonists.

References

- 1. Pharmacological properties of this compound (M & B 16,942), a major metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 3. Antihypertensive effect of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Diacetolol: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol is the major, pharmacologically active metabolite of the cardioselective beta-blocker, acebutolol.[1][2] As a beta-adrenergic receptor antagonist, this compound plays a significant role in the therapeutic effects of its parent drug, contributing to the management of conditions such as hypertension and cardiac arrhythmias.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic properties, and pharmacokinetic characteristics. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts to support research and drug development efforts.

Mechanism of Action

This compound functions as a competitive, cardioselective beta-1 adrenergic receptor antagonist.[1][3] This selectivity for beta-1 receptors, which are predominantly located in the heart, allows it to reduce heart rate and myocardial contractility with less impact on beta-2 receptors in the bronchi and peripheral vasculature.

Furthermore, this compound exhibits intrinsic sympathomimetic activity (ISA), meaning it possesses partial agonist activity at beta-adrenergic receptors. This property results in a low level of receptor stimulation at rest, which may mitigate some of the adverse effects associated with complete beta-blockade, such as excessive bradycardia.

Signaling Pathway of Beta-1 Adrenergic Receptor Antagonism

The primary mechanism of this compound involves the blockade of the beta-1 adrenergic receptor signaling cascade in cardiomyocytes.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its beta-1 selective antagonism and intrinsic sympathomimetic activity.

Cardiovascular Effects

In clinical studies, this compound has been shown to effectively reduce exercise-induced tachycardia and lower blood pressure in hypertensive patients. Its ISA may contribute to a less pronounced reduction in resting heart rate compared to beta-blockers without this property.

Respiratory Effects

Due to its cardioselectivity, this compound has a lower propensity to cause bronchoconstriction compared to non-selective beta-blockers, making it a potentially safer option for patients with respiratory conditions.

Quantitative Pharmacodynamic Data

| Parameter | Species | Tissue/Model | Value | Comparator(s) | Reference(s) |

| Beta-Blockade (Dose Ratio for Isoprenaline Response) | Human | Airway | 5.51 | Propranolol (72), Acebutolol (8), Metoprolol (2.7) | |

| Cardiac Beta-Blockade (% Reduction in Exercise Heart Rate) | Human | In vivo | 22% | Acebutolol (24%), Propranolol (25%), Metoprolol (28%) | |

| Intrinsic Sympathomimetic Activity (ISA) of Parent Compound (Acebutolol) | Rat | Isolated Atrium | 17 ± 8% of max isoproterenol response | Isoproterenol (100%) |

Note: A direct quantitative measure of this compound's ISA is not available; the value for acebutolol is provided as a proxy.

Pharmacokinetics

This compound is formed through the extensive first-pass metabolism of acebutolol. Its pharmacokinetic profile is characterized by a longer half-life than its parent compound, contributing to a prolonged duration of action.

Absorption and Bioavailability

Following oral administration of acebutolol, this compound is readily absorbed.

Distribution

This compound exhibits low binding to plasma proteins.

Metabolism and Excretion

This compound is the primary metabolite of acebutolol. Both acebutolol and this compound are excreted via renal and non-renal pathways.

Quantitative Pharmacokinetic Parameters (Human)

| Parameter | Route of Administration | Value | Unit | Reference(s) |

| Elimination Half-life | Oral (from Acebutolol) | 8 - 13 | hours | |

| Time to Peak Plasma Concentration (Tmax) | Oral (from Acebutolol) | 4 | hours | |

| Plasma Protein Binding | In vitro | 6 - 9 | % |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard pharmacological methods for beta-blocker evaluation, the following represents a likely workflow for in vitro and in vivo assessment.

Experimental Workflow for Preclinical Evaluation of this compound

In Vitro Radioligand Binding Assay (Representative Protocol)

Objective: To determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.

Materials:

-

Cell membranes expressing human beta-1 or beta-2 adrenergic receptors.

-

Radioligand (e.g., [³H]-CGP12177).

-

This compound at various concentrations.

-

Non-specific binding control (e.g., high concentration of propranolol).

-

Incubation buffer, glass fiber filters, scintillation counter.

Method:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

-

In a parallel experiment, incubate membranes with the radioligand and the non-specific binding control.

-

After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Isolated Tissue Assay for Cardioselectivity (Representative Protocol)

Objective: To determine the relative antagonist potency of this compound at beta-1 (cardiac) and beta-2 (tracheal) receptors.

Materials:

-

Guinea pig right atria (source of beta-1 receptors) and tracheal strips (source of beta-2 receptors).

-

Isoprenaline (a non-selective beta-agonist).

-

This compound at various concentrations.

-

Organ bath with physiological salt solution, force transducer, data acquisition system.

Method:

-

Mount the isolated tissues in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

For atria, measure the rate of spontaneous contraction. For trachea, pre-contract the tissue with an agent like histamine.

-

Generate a cumulative concentration-response curve for isoprenaline (agonist) in the absence of this compound.

-

Wash the tissues and incubate with a known concentration of this compound (antagonist).

-

Generate a second cumulative concentration-response curve for isoprenaline in the presence of this compound.

-

Repeat with different concentrations of this compound.

-

Calculate the dose-ratio (the ratio of the EC50 of isoprenaline in the presence and absence of the antagonist) for each concentration of this compound.

-

Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a measure of antagonist potency. A higher pA2 value at the atria compared to the trachea indicates beta-1 selectivity.

In Vivo Model for Intrinsic Sympathomimetic Activity (Representative Protocol)

Objective: To assess the partial agonist activity of this compound in a whole-animal model.

Materials:

-

Male Wistar rats.

-

Reserpine (to deplete endogenous catecholamines).

-

This compound at various doses.

-

Isoproterenol (full agonist).

-

Anesthesia, surgical instruments, blood pressure and heart rate monitoring equipment.

Method:

-

Pre-treat rats with reserpine to deplete catecholamine stores, thereby minimizing the influence of the sympathetic nervous system.

-

Anesthetize the rats and cannulate the carotid artery for blood pressure and heart rate measurement and the jugular vein for drug administration.

-

Administer increasing doses of this compound and record the changes in heart rate.

-

In a separate group of animals, administer increasing doses of the full agonist, isoproterenol, to determine the maximal possible chronotropic response.

-

Express the maximal heart rate increase produced by this compound as a percentage of the maximal response to isoproterenol to quantify its intrinsic sympathomimetic activity.

Clinical Trials

This compound has been evaluated in clinical trials, primarily in the context of its parent drug, acebutolol, for the treatment of hypertension. These studies have demonstrated its efficacy in lowering blood pressure.

Logical Relationship in a Hypertension Clinical Trial

Conclusion

This compound, the active metabolite of acebutolol, is a cardioselective beta-blocker with intrinsic sympathomimetic activity. Its pharmacological profile contributes significantly to the therapeutic efficacy and safety of its parent compound. While a comprehensive set of quantitative data, particularly regarding receptor binding affinities and a direct measure of ISA, is not fully available in the public domain, the existing evidence from comparative in vitro, in vivo, and clinical studies provides a strong foundation for its characterization. Further research to elucidate the precise pA2 values and the extent of its partial agonist activity would provide a more complete understanding of this important metabolite and could inform the development of future beta-adrenergic modulators.

References

Diacetolol: An In-depth Technical Guide to the Active Metabolite of Acebutolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diacetolol, the principal and pharmacologically active metabolite of the cardioselective β-blocker, acebutolol. This document delves into the pharmacokinetic and pharmacodynamic properties of this compound, offering a comparative analysis with its parent compound. Detailed experimental methodologies for the quantification of this compound and the assessment of its pharmacological effects are provided. Furthermore, this guide illustrates the metabolic conversion of acebutolol to this compound, the analytical workflow for its determination, and the beta-adrenergic signaling pathway it modulates, through detailed diagrams. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Acebutolol is a cardioselective β-adrenergic receptor antagonist widely used in the management of hypertension and cardiac arrhythmias.[1] Following oral administration, acebutolol undergoes extensive first-pass metabolism in the liver, leading to the formation of its major metabolite, this compound.[1] this compound, an N-acetylated derivative, is not an inactive byproduct but a pharmacologically active compound that contributes significantly to the therapeutic effects of acebutolol.[2] In fact, this compound is equipotent to acebutolol in its β-blocking activity and possesses a longer elimination half-life, which contributes to the prolonged duration of action of acebutolol.[2][3] This guide provides an in-depth exploration of this compound, focusing on its metabolic generation, pharmacokinetic profile, pharmacodynamic actions, and the analytical methods for its study.

Metabolism of Acebutolol to this compound

The biotransformation of acebutolol to its active metabolite, this compound, is a two-step process primarily occurring in the liver. This metabolic conversion is crucial as it significantly influences the overall pharmacological profile of acebutolol.

The metabolic pathway involves two key enzymatic reactions:

-

Hydrolysis: The initial step is the hydrolysis of the butanamide side chain of acebutolol. This reaction is catalyzed by carboxylesterase 2 (CES2) , leading to the formation of an intermediate metabolite, acetolol.

-

N-Acetylation: The subsequent and final step is the acetylation of the primary amine group of acetolol. This reaction is mediated by N-acetyltransferase 2 (NAT2) , resulting in the formation of this compound.

Further metabolism of the hydrolytic intermediate, acetolol, can occur via oxidation, a reaction in which cytochrome P450 2C19 (CYP2C19) has been implicated.

Pharmacokinetics

The pharmacokinetic profiles of acebutolol and this compound exhibit notable differences that are critical for understanding the clinical efficacy of the parent drug. Following oral administration of acebutolol, this compound plasma concentrations are often higher and more sustained than those of acebutolol itself.

| Parameter | Acebutolol | This compound | Reference(s) |

| Bioavailability | ~40% | - | |

| Time to Peak Plasma Concentration (Tmax) | 2-2.5 hours | 4 hours | |

| Elimination Half-life (t½) | 3-4 hours | 8-13 hours | |

| Plasma Protein Binding | 11-19% | 6-9% | |

| Route of Elimination | Renal (30-40%) and Non-renal (50-60%) | Primarily Renal |

Pharmacodynamics

This compound shares a similar pharmacodynamic profile with acebutolol, contributing significantly to its therapeutic effects. Both compounds are cardioselective β1-adrenergic receptor antagonists.

| Property | Acebutolol | This compound | Reference(s) |

| β-Blocking Potency | Equipotent | Equipotent | |

| Cardioselectivity | Yes | Yes, potentially greater than acebutolol | |

| Intrinsic Sympathomimetic Activity (ISA) | Mild | Weak | |

| Membrane-Stabilizing Activity (MSA) | Yes | No significant activity |

Experimental Protocols

Determination of Acebutolol and this compound in Human Plasma by HPLC

This section outlines a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of acebutolol and its metabolite, this compound, in human plasma.

5.1.1. Materials and Reagents

-

Acebutolol and this compound reference standards

-

Internal Standard (e.g., celiprolol)

-

Methanol (HPLC grade)

-

Deionized water

-

Other reagents for mobile phase preparation

5.1.2. Chromatographic Conditions

-

Column: C18 reverse-phase column

-

Mobile Phase: A suitable mixture of organic solvent (e.g., methanol) and aqueous buffer.

-

Detection: UV detection at an appropriate wavelength.

-

Flow Rate: Optimized for separation.

5.1.3. Sample Preparation

-

Aliquoting: Transfer a known volume of human plasma into a clean tube.

-

Internal Standard Spiking: Add a known amount of the internal standard to the plasma sample.

-

Extraction: Perform a liquid-liquid extraction to isolate the analytes from plasma proteins.

-

Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

Injection: Inject a specific volume of the reconstituted sample into the HPLC system.

Plasma Protein Binding Assessment by Equilibrium Dialysis

Equilibrium dialysis is a standard method to determine the extent of drug binding to plasma proteins.

5.2.1. Materials

-

Equilibrium dialysis apparatus

-

Semi-permeable membranes

-

Human plasma

-

Phosphate buffered saline (PBS), pH 7.4

-

Acebutolol and this compound

5.2.2. Procedure

-

Membrane Preparation: Prepare the dialysis membranes according to the manufacturer's instructions.

-

Apparatus Assembly: Assemble the dialysis cells, separating the plasma and buffer chambers with the prepared membrane.

-

Sample Preparation: Add a known concentration of acebutolol or this compound to the human plasma.

-

Dialysis: Fill the plasma chamber with the drug-spiked plasma and the buffer chamber with PBS.

-

Incubation: Incubate the dialysis cells at a physiological temperature (e.g., 37°C) with gentle agitation until equilibrium is reached.

-

Sampling: After incubation, collect samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of the drug in both samples using a suitable analytical method like HPLC.

-

Calculation: Calculate the percentage of protein binding.

Assessment of β-Blockade using Exercise Testing

Exercise testing is a common clinical method to evaluate the pharmacodynamic effects of β-blockers.

5.3.1. Protocol

-

Baseline Measurements: Record the subject's resting heart rate and blood pressure.

-

Exercise Protocol: The subject performs a standardized exercise protocol on a treadmill or stationary bicycle, with progressively increasing workload.

-

Monitoring: Continuously monitor the subject's heart rate, blood pressure, and electrocardiogram (ECG) throughout the exercise and recovery periods.

-

Data Collection: Record heart rate and blood pressure at each stage of the exercise.

-

Post-Drug Administration: Administer acebutolol or this compound and repeat the exercise test after a specified period.

-

Comparison: Compare the heart rate and blood pressure responses to exercise before and after drug administration to quantify the degree of β-blockade.

Signaling Pathway

Acebutolol and this compound exert their therapeutic effects by antagonizing β1-adrenergic receptors, which are G-protein coupled receptors. The blockade of these receptors inhibits the downstream signaling cascade initiated by catecholamines like norepinephrine and epinephrine.

Clinical Significance

The formation of this compound has significant clinical implications. Its long half-life contributes to the once-daily dosing regimen of acebutolol, improving patient compliance. The active nature of this metabolite means that the therapeutic effect of acebutolol is not diminished by its extensive first-pass metabolism. However, in patients with renal impairment, the clearance of this compound is reduced, which can lead to its accumulation and necessitate dose adjustments of acebutolol.

Conclusion

This compound is a crucial component of the clinical profile of acebutolol. Its formation, pharmacokinetic properties, and pharmacodynamic actions are integral to the therapeutic efficacy and duration of action of the parent drug. A thorough understanding of this compound is essential for the safe and effective use of acebutolol, particularly in specific patient populations such as the elderly and those with renal dysfunction. The experimental protocols and diagrams provided in this guide offer a foundational resource for further research and development in the field of cardiovascular pharmacology.

References

Diacetolol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol is the major and pharmacologically active metabolite of the cardioselective β-adrenergic receptor antagonist, acebutolol.[1][2] As a beta-blocker, this compound plays a crucial role in the therapeutic effects of its parent drug, contributing significantly to its antihypertensive and antiarrhythmic properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to this compound, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Identification

This compound, with the IUPAC name N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide, is structurally similar to its parent compound, acebutolol, differing by the substitution of a butyryl group with an acetyl group on the amine.[3] This structural information is fundamental to understanding its interaction with the β1-adrenergic receptor.

Chemical Structure:

Image Credit: PubChem CID 50894

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |

| CAS Number | 22568-64-5 |

| Molecular Formula | C16H24N2O4 |

| Molecular Weight | 308.37 g/mol |

| InChI Key | AWOGXJOBNAWQSF-UHFFFAOYSA-N |

| SMILES | CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| logP (Octanol-Water Partition Coefficient) | 0.9 (Computed) | |

| Solubility | DMSO: 100 mg/mL (324.29 mM) | |

| Appearance | White to off-white solid |

Note: The logP value is a computed estimate and may not reflect an experimentally determined value.

Pharmacology

Mechanism of Action

This compound functions as a cardioselective β1-adrenergic receptor antagonist. The β1-adrenergic receptors are predominantly located in the heart tissue. By blocking these receptors, this compound inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.

The signaling pathway initiated by the activation of β1-adrenergic receptors involves the Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (camp). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in increased cardiac function. By blocking the initial receptor activation, this compound effectively dampens this entire signaling cascade.

Pharmacodynamics

This compound exhibits weak intrinsic sympathomimetic activity (ISA), meaning it can cause a low level of receptor activation while simultaneously blocking the effects of more potent agonists. It has been shown to be less potent in β-adrenoceptor blocking activity compared to its parent compound, acebutolol, in vitro; however, its cardioselectivity is greater. This compound lacks significant membrane-stabilizing activity.

Pharmacokinetics

This compound is formed as the primary metabolite of acebutolol through hepatic metabolism. It has a longer elimination half-life than acebutolol, ranging from 8 to 13 hours, which contributes to the prolonged duration of action of the parent drug.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Elimination Half-Life | 8-13 hours | |

| Route of Elimination | Primarily renal |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis in Human Plasma

A validated HPLC method with UV detection is crucial for pharmacokinetic studies of this compound. The following is a summary of a published experimental protocol for the simultaneous determination of acebutolol and this compound in human plasma.

1. Sample Preparation:

-

To 1.0 mL of human plasma, add an internal standard (e.g., celiprolol).

-

Add 0.5 mL of 1 M sodium hydroxide and 5.0 mL of a mixture of dichloromethane and diethyl ether (1:1 v/v).

-

Vortex for 1 minute and centrifuge at 2000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) at a ratio of 25:75 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 236 nm.

-

Injection Volume: 50 µL.

3. Validation Parameters:

-

Linearity: The method should be linear over a concentration range of 20.0 to 1000 ng/mL for this compound.

-

Recovery: The mean absolute recovery of this compound should be determined.

-

Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits (e.g., <15%).

Synthesis of this compound

Signaling Pathway and Experimental Workflow Diagrams

References

The Synthesis of Diacetolol: An In-Depth Guide to its Metabolic Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol, a pharmacologically active beta-blocker, is the primary metabolite of the widely prescribed antihypertensive drug, Acebutolol. Unlike many pharmaceutical compounds that are the product of direct chemical synthesis, this compound is predominantly generated through the metabolic transformation of its parent drug within the body. This in-depth technical guide elucidates the synthesis pathway of this compound, focusing on its metabolic generation from Acebutolol. The guide will detail the biotransformation process, present relevant pharmacokinetic data, and provide a representative experimental protocol for the in-vitro simulation of this metabolic conversion.

The Metabolic Synthesis Pathway of this compound

The synthesis of this compound from Acebutolol occurs primarily in the liver through a two-step metabolic process involving hydrolysis and N-acetylation. Acebutolol undergoes extensive first-pass metabolism after oral administration, leading to the formation of this compound.

The biotransformation can be summarized as follows:

-

Hydrolysis: The butanamide side chain of Acebutolol is hydrolyzed by hepatic enzymes, removing the butyl group.

-

N-acetylation: The resulting primary amine is then acetylated to form the acetamide group characteristic of this compound.

While the specific enzymes responsible for this transformation are not extensively detailed in publicly available literature, this metabolic cascade is a well-established pathway for Acebutolol metabolism.

Pathway Diagram

Caption: Metabolic conversion of Acebutolol to this compound.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Acebutolol and its metabolite, this compound, providing a quantitative comparison of their behavior in the human body.

| Parameter | Acebutolol | This compound | Reference |

| Bioavailability | ~40% | Metabolite | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 2.5 hours | 3.5 - 4 hours | [1] |

| Plasma Elimination Half-life (t½) | 3 - 4 hours | 8 - 13 hours | [1][2] |

| Protein Binding | 26% | Not specified | |

| Route of Elimination | Hepatic metabolism, Renal and non-renal excretion | Primarily renal excretion |

Experimental Protocol: In-Vitro Metabolism of Acebutolol

Objective:

To demonstrate the in-vitro conversion of Acebutolol to this compound using rat liver microsomes and to quantify the formation of the metabolite.

Materials:

-

Acebutolol hydrochloride

-

This compound (as a reference standard)

-

Rat liver microsomes (commercially available)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (for mobile phase preparation)

-

High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Experimental Workflow:

Caption: Workflow for in-vitro metabolism of Acebutolol.

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine rat liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), Acebutolol (at a desired concentration, e.g., 1-10 µM), and phosphate buffer (pH 7.4) to a final volume of, for example, 200 µL.

-

Prepare control incubations: one without Acebutolol (to monitor for interfering peaks) and one without the NADPH regenerating system (to assess non-enzymatic degradation).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes). The incubation time should be optimized based on preliminary experiments to ensure measurable metabolite formation without significant substrate depletion.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC-MS Analysis:

-

Analyze the supernatant using a validated HPLC-MS method to separate and quantify Acebutolol and this compound.

-

A standard curve for this compound should be prepared to allow for accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of this compound formed at each time point.

-

The rate of this compound formation can be determined from the initial linear phase of the concentration-time curve.

-

Conclusion

The synthesis of this compound is a prime example of a drug metabolite being a significant contributor to the overall therapeutic effect of the parent compound. Understanding the metabolic pathway from Acebutolol to this compound is crucial for drug development professionals in predicting drug-drug interactions, understanding patient variability in drug response, and for the design of future drug candidates. The provided in-vitro protocol offers a foundational method for researchers to investigate this important biotransformation in a controlled laboratory setting. Further research to identify the specific enzymes involved in this metabolic pathway will provide a more complete understanding of this compound's formation and pharmacology.

References

An In-depth Technical Guide on the Beta-Adrenergic Receptor Binding Affinity of Diacetolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol, the major active metabolite of the cardioselective β-adrenergic receptor antagonist acebutolol, plays a significant role in the overall pharmacological effect of its parent drug. Understanding the binding affinity and selectivity of this compound for β-adrenergic receptor subtypes is crucial for a comprehensive assessment of its therapeutic actions and potential side effects. This technical guide provides a detailed overview of the in vitro binding and functional potencies of this compound at β1- and β2-adrenergic receptors, outlines the experimental methodologies used for these determinations, and visualizes the relevant biological and experimental pathways. While direct radioligand binding affinity data (Kᵢ or IC₅₀ values) for this compound are not extensively reported in publicly available literature, this guide synthesizes data from in vitro functional studies on isolated tissues, which provide a reliable measure of its antagonist potency and selectivity.

Core Data Presentation: In Vitro Antagonist Potency of this compound

The following tables summarize the in vitro pharmacological data for this compound in comparison to its parent compound, acebutolol, and the non-selective β-blocker, propranolol. The data is derived from functional studies on isolated guinea pig tissues, a standard method for characterizing the potency and selectivity of β-adrenoceptor antagonists.

Table 1: Beta-Adrenoceptor Blocking Potency of this compound and Acebutolol in a comparative study

| Compound | Tissue (Receptor Subtype) | pA₂ Value |

| This compound | Atria (β1) | Not explicitly stated, but noted to be less potent than acebutolol. |

| Trachea (β2) | Not explicitly stated, but noted to be less potent than acebutolol. | |

| Acebutolol | Atria (β1) | 7.5 |

| Trachea (β2) | Not explicitly stated, but noted to be less potent than at β1. |

Source: In vitro data from isolated cat papillary muscle for acebutolol's pA2 value.[1] this compound's potency was compared qualitatively in other studies.

Table 2: Comparative Cardioselectivity of this compound and Acebutolol

| Compound | Cardioselectivity (Atrial vs. Tracheal Tissue) |

| This compound | Greater than acebutolol |

| Acebutolol | Cardioselective |

Source: In vitro pharmacological comparison.[2]

Note on pA₂ Values: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates a greater antagonist potency. The cardioselectivity is inferred from the difference in antagonist potency at β1 (atria) versus β2 (trachea) receptors.

Experimental Protocols

The data presented above are typically generated using classical pharmacological preparations involving isolated tissues. The following outlines the general methodology for such an experiment.

Isolated Tissue Bath Assay for Determining pA₂ Values

This in vitro method assesses the functional potency of an antagonist by measuring its ability to inhibit the response of an isolated tissue to an agonist.

1. Tissue Preparation:

-

Source: Guinea pigs are commonly used. For β1-adrenoceptor studies, the atria are isolated. For β2-adrenoceptor studies, tracheal smooth muscle strips are prepared.

-

Dissection and Mounting: The tissues are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Transducer Attachment: The tissues are connected to an isometric force transducer to measure contractile (atria) or relaxation (trachea) responses.

2. Equilibration:

-

The mounted tissues are allowed to equilibrate under a resting tension for a specific period (e.g., 60 minutes), with regular washing with fresh physiological salt solution.

3. Agonist Concentration-Response Curve (Control):

-

A cumulative concentration-response curve is generated for a β-adrenoceptor agonist (e.g., isoprenaline). The agonist is added to the organ bath in increasing concentrations, and the resulting response (increase in atrial contraction rate or relaxation of tracheal muscle) is recorded.

4. Antagonist Incubation:

-

The tissues are washed to remove the agonist and then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibrium to be reached.

5. Agonist Concentration-Response Curve (in the presence of Antagonist):

-

The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist. The antagonist will shift the agonist's concentration-response curve to the right in a parallel manner for a competitive antagonist.

6. Data Analysis:

-

The magnitude of the rightward shift of the agonist concentration-response curve is used to calculate the dose ratio.

-

The Schild equation is then used to determine the pA₂ value from the dose ratios obtained at different antagonist concentrations.

Mandatory Visualizations

Beta-Adrenergic Receptor Signaling Pathway

This diagram illustrates the downstream signaling cascade following the activation of a β-adrenergic receptor by an agonist and its inhibition by an antagonist like this compound.

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow for pA₂ Determination

This diagram outlines the key steps involved in an in vitro isolated tissue bath experiment to determine the pA₂ value of an antagonist.

Caption: Workflow for pA₂ determination.

Logical Relationship of this compound's Cardioselectivity

This diagram illustrates the concept of β1-selectivity, showing this compound's preferential binding to β1 receptors over β2 receptors.

Caption: this compound's β1-receptor selectivity.

Conclusion

This compound, the primary active metabolite of acebutolol, exhibits a notable in vitro cardioselectivity, demonstrating a greater preference for β1-adrenergic receptors over β2-adrenergic receptors.[2] This selectivity profile, determined through functional assays on isolated tissues, suggests that this compound contributes significantly to the cardioselective nature of its parent drug. The experimental protocols outlined in this guide represent the standard methodologies for characterizing the antagonist potency and selectivity of compounds like this compound. Further research employing radioligand binding assays with human recombinant receptors would provide more precise quantitative affinity data (Kᵢ values) and further enhance our understanding of this compound's interaction with β-adrenergic receptor subtypes.

References

In-Depth Technical Guide: Diacetolol's Intrinsic Sympathomimetic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetolol, the major and pharmacologically active metabolite of the cardioselective β-adrenergic receptor antagonist acebutolol, is distinguished by its possession of weak intrinsic sympathomimetic activity (ISA).[1][2] This partial agonist activity at the β-adrenoceptor confers a unique pharmacological profile, differentiating it from many other beta-blockers. This technical guide provides a comprehensive overview of the research into this compound's ISA, presenting key quantitative data from clinical and preclinical studies, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. A thorough understanding of this compound's ISA is critical for its optimal therapeutic application and for the development of future β-blockers with tailored pharmacological properties.

Introduction

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[3][4] While the primary mechanism of action for these agents is the competitive blockade of β-adrenoceptors from the effects of endogenous catecholamines like epinephrine and norepinephrine, a subset of these drugs also exhibits partial agonist activity.[3] This property is termed intrinsic sympathomimetic activity (ISA).

This compound is the principal active metabolite of acebutolol and is a cardioselective β1-adrenoceptor antagonist. Unlike beta-blockers that are pure antagonists, this compound's weak ISA allows it to cause a mild stimulation of the β-adrenoceptor, particularly in states of low sympathetic tone. This can lead to less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers lacking ISA.

This guide will delve into the experimental evidence that characterizes and quantifies the ISA of this compound, providing researchers and clinicians with a detailed understanding of its nuanced pharmacology.

Quantitative Pharmacological Data

The intrinsic sympathomimetic activity and β-blocking effects of this compound have been quantified in both human and animal studies. The following tables summarize the key findings.

Table 1: Clinical Pharmacodynamic Data of this compound in Healthy Volunteers

| Dose (mg, oral) | Peak Plasma Concentration (ng/mL) | Time to Peak (hours) | Reduction in Resting Heart Rate (beats/min) | % Reduction in Exercise Heart Rate |

| 100 | 177 | 4.4 | Slight, dose-related | Substantial, dose-related |

| 200 | 243 | 4.0 | Slight, dose-related | Substantial, dose-related |

| 400 | 807 | 5.2 | Slight, dose-related | Substantial, dose-related |

| 800 | 1,306 | 4.4 | Slight, dose-related | Substantial, dose-related |

Data compiled from a double-blind, balanced study in five healthy men. A strong correlation (r = 0.90) was observed between the percentage reduction in exercise heart rate and the logarithm of the plasma concentration of this compound.

Table 2: Antihypertensive Efficacy of this compound in Patients with Essential Hypertension

| Daily Dose (mg) | Mean Plasma Level (8-10h post-dose, ng/mL) | % Reduction in Lying Mean Arterial Blood Pressure | Associated Decrease in Heart Rate |

| 200 | 207 ± 27 | 9% | Significant |

| 400 | 394 ± 63 | 10% | Significant |

| 800 | 823 ± 135 | 14% | Significant |

Data from a double-blind, randomized, cross-over study in 17 patients with moderate essential hypertension.

Experimental Protocols

A detailed understanding of the methodologies used to investigate this compound's ISA is crucial for the interpretation of the presented data and for the design of future studies.

Clinical Trial for Antihypertensive Efficacy and Heart Rate Effects

Objective: To assess the antihypertensive action of this compound and its effects on heart rate in patients with moderate essential hypertension.

Study Design: A double-blind, randomized, cross-over study.

Participants: 17 patients with moderate essential hypertension previously well-controlled with acebutolol.

Methodology:

-

Washout Period: A washout period is typically implemented to eliminate the effects of previous medications.

-

Treatment Phases: Patients receive different daily doses of this compound (e.g., 200 mg, 400 mg, and 800 mg) and placebo, with each treatment period lasting for a specified duration (e.g., one month). The order of treatments is randomized for each patient.

-

Blood Pressure and Heart Rate Measurement: Lying and standing blood pressure and heart rate are measured at the end of each treatment period. Measurements are typically taken at standardized times.

-

Plasma Concentration Analysis: Blood samples are collected at specified times post-dose (e.g., 8-10 hours) to determine the mean plasma concentration of this compound using methods like High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Statistical analysis is performed to compare the effects of different doses of this compound with placebo on blood pressure and heart rate.

Assessment of Beta-Adrenoceptor Blockade via Exercise-Induced Tachycardia

Objective: To quantify the β-blocking activity of this compound by measuring its effect on exercise-induced tachycardia in healthy volunteers.

Study Design: A double-blind, placebo-controlled, dose-ranging study.

Participants: Healthy male volunteers.

Methodology:

-

Drug Administration: Single oral doses of this compound (e.g., 100 mg, 200 mg, 400 mg, 800 mg) or placebo are administered at weekly intervals.

-

Exercise Testing: Standardized exercise tests are performed at baseline and at various time points after drug administration (e.g., 0, 2, 4, 6, 8, and 24 hours). A common protocol is the use of a bicycle ergometer with progressively increasing workloads.

-

Heart Rate Monitoring: Heart rate is continuously monitored using an electrocardiogram (ECG). The heart rate during the last minute of a specific exercise stage is typically used for analysis.

-

Data Analysis: The percentage reduction in exercise heart rate after this compound administration compared to placebo is calculated. A dose-response relationship is then determined.

In Vitro Assessment of Intrinsic Sympathomimetic Activity (ISA)

Objective: To determine the partial agonist activity (intrinsic activity, α) and antagonist potency (pA2) of a β-blocker.

Preparation: Isolated guinea pig right atria, which beat spontaneously.

Methodology:

-

Tissue Preparation: Guinea pigs are euthanized, and the right atria are dissected and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C). The spontaneous atrial rate is recorded.

-

Cumulative Concentration-Response Curve for a Full Agonist: A cumulative concentration-response curve is generated for a full β-adrenoceptor agonist, such as isoprenaline, to establish the maximum possible response of the tissue.

-

Assessment of Agonist Activity of the Test Compound: The test compound (e.g., this compound) is added to the organ bath in increasing concentrations, and any change in atrial rate is recorded. The maximal effect of the test compound is expressed as a fraction of the maximal effect of the full agonist (this is the intrinsic activity, α).

-

Assessment of Antagonist Activity (Schild Plot Analysis):

-

A concentration-response curve for the full agonist (isoprenaline) is repeated in the presence of a fixed concentration of the antagonist (this compound).

-

This is repeated for several different concentrations of the antagonist.

-

The dose ratio (the ratio of the agonist concentration required to produce a half-maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value, a measure of the antagonist's affinity for the receptor.

-

Signaling Pathways and Molecular Mechanisms

The intrinsic sympathomimetic activity of this compound arises from its interaction with the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). Unlike a pure antagonist that simply blocks the receptor, a partial agonist like this compound can induce a conformational change in the receptor, leading to a submaximal activation of the downstream signaling cascade.

Beta-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β1-adrenergic receptor initiates a signaling cascade that ultimately leads to a physiological response, such as an increase in heart rate and contractility.

Caption: Agonist activation of the β1-adrenergic receptor signaling pathway.

Mechanism of this compound's Intrinsic Sympathomimetic Activity

This compound, as a partial agonist, interacts with the β1-adrenergic receptor in a manner that produces a response that is intermediate between that of a full agonist and a pure antagonist.

Caption: Proposed mechanism of this compound's partial agonist activity.

Experimental Workflow for Assessing ISA

The following diagram outlines a typical workflow for the preclinical and clinical evaluation of the intrinsic sympathomimetic activity of a compound like this compound.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 3. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 4. Acebutolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamic Profile of Diacetolol: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol, the principal and pharmacologically active metabolite of the cardioselective β-adrenoceptor antagonist acebutolol, plays a significant role in the therapeutic effects observed after acebutolol administration.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. Understanding the distinct pharmacodynamic properties of this compound is crucial for researchers and drug development professionals working on β-blockers and cardiovascular therapeutics.

Core Pharmacodynamic Properties

This compound is a cardioselective β1-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA).[3][4] Its β-blocking potency is considered to be similar to that of its parent compound, acebutolol. In preclinical studies, this compound has demonstrated a greater degree of cardioselectivity compared to acebutolol.

Receptor Binding and Functional Potency

Quantitative data on the receptor binding affinity and functional potency of this compound from various preclinical models are summarized below.

| Parameter | Receptor/Tissue | Agonist | Animal Model | Value | Citation |

| β-adrenoceptor Blocking Potency | In vitro | - | - | Less than acebutolol | |

| Anesthetized Cat | - | - | Closely similar to acebutolol | ||

| Cardioselectivity (Atrial vs. Tracheal) | In vitro | - | - | Greater than acebutolol | |

| Anesthetized Cat | - | - | Closely similar to acebutolol | ||

| Intrinsic Sympathomimetic Activity (ISA) | In vitro | - | - | Weak | |

| Membrane-Stabilizing Activity (MSA) | In vitro | - | - | Not significant |

Note: Specific Ki, pA2, or EC50/IC50 values for this compound are not consistently reported in the reviewed literature. The table reflects the qualitative and comparative findings.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical pharmacodynamic assessment of this compound.

Beta-Adrenoceptor Signaling Pathway

Beta-blockers like this compound exert their effects by modulating the signaling cascade initiated by the activation of β-adrenoceptors.

β1-Adrenoceptor signaling pathway in a cardiomyocyte.

Experimental Workflow for Isolated Tissue Bath Assay

Isolated tissue bath assays are fundamental in preclinical pharmacology to determine the potency and selectivity of receptor antagonists.

Workflow for determining antagonist potency (pA2) in isolated tissues.

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors.

Materials:

-

Cell membranes expressing human β1- or β2-adrenoceptors.

-

Radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol).

-

This compound solutions of varying concentrations.

-

Non-specific binding competitor (e.g., high concentration of propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.

-

A parallel set of incubations should include the non-specific binding competitor to determine non-specific binding.

-

Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay for Potency (pA2) and ISA Determination

Objective: To determine the β-blocking potency (pA2) and assess the intrinsic sympathomimetic activity (ISA) of this compound.

Materials:

-

Guinea pig right atria (for β1 activity) and trachea (for β2 activity).

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).

-

Isoprenaline (non-selective β-agonist).

-

This compound solutions of varying concentrations.

-

Isolated organ bath system with force-displacement transducers.

-

Data acquisition system.

Protocol for pA2 Determination:

-

Mount the isolated tissues in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Generate a cumulative concentration-response curve to isoprenaline to determine the baseline response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a known concentration of this compound for a set period.

-

Generate a second cumulative concentration-response curve to isoprenaline in the presence of this compound.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.

Protocol for ISA Assessment:

-

Prepare the isolated tissue as described above.

-

After equilibration, add cumulative concentrations of this compound to the organ bath in the absence of any agonist.

-

Record any changes in the baseline tissue response (e.g., increase in atrial rate or relaxation of tracheal tone).

-

The magnitude of the response relative to the maximal response produced by a full agonist (e.g., isoprenaline) indicates the degree of ISA.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the dose-dependent antihypertensive effect of this compound in a preclinical model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHRs).

-

This compound solutions for oral or intravenous administration.

-

Telemetry system for continuous blood pressure and heart rate monitoring (or tail-cuff method for intermittent measurements).

-

Vehicle control.

Protocol:

-

Implant telemetry transmitters in SHRs for continuous monitoring of cardiovascular parameters. Allow for a recovery period.

-

Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.

-

Administer this compound at various doses to different groups of SHRs. A vehicle control group should be included.

-

Continuously monitor blood pressure and heart rate for a defined period post-administration (e.g., 24 hours).

-

Analyze the data to determine the dose-dependent effects of this compound on systolic blood pressure, diastolic blood pressure, and heart rate.

-

Calculate the magnitude and duration of the antihypertensive effect for each dose.

Conclusion

This compound, as the primary active metabolite of acebutolol, exhibits a distinct pharmacodynamic profile characterized by cardioselective β1-adrenoceptor antagonism and weak intrinsic sympathomimetic activity. Preclinical evidence suggests that it may possess greater cardioselectivity than its parent compound. The experimental protocols detailed in this guide provide a framework for the comprehensive preclinical evaluation of this compound and other β-adrenoceptor modulators. Further quantitative studies are warranted to fully elucidate the receptor binding affinities and functional potencies of this compound in various preclinical models to better inform its clinical application and future drug development efforts.

References

- 1. Acebutolol - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Pharmacologic properties of acebutolol: relationship of hydrophilicity to central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Diacetolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetolol is the major and pharmacologically active metabolite of Acebutolol, a cardioselective β1-adrenoreceptor antagonist used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Due to its equipotent activity to the parent drug, the quantitative analysis of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The analyte is detected by its UV absorbance, and quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of this compound standard.

Experimental Protocols

Equipment and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

This compound reference standard.

-

HPLC grade methanol, acetonitrile, and water.

-

Reagents for buffer preparation (e.g., potassium dihydrogen phosphate).

Chromatographic Conditions

A validated HPLC method for the simultaneous determination of Acebutolol and this compound has been reported, and the conditions can be adapted for the specific analysis of this compound.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | C18 Column (e.g., ODS) |

| Mobile Phase | Methanol-water (55:45, v/v)[1] |

| Flow Rate | 1.0 mL/min[2] |

| Detection Wavelength | 240 nm[1][3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Internal Standard | Celiprolol[4] |

Note: The mobile phase composition and flow rate may require optimization based on the specific column and system used to achieve optimal separation and peak shape.

Preparation of Solutions

3.3.1. Standard Stock Solution (e.g., 100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Sonicate for 15 minutes to ensure complete dissolution.

3.3.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.1 - 10 µg/mL).

3.3.3. Sample Preparation (from Human Plasma)

-

To 1 mL of human plasma in a centrifuge tube, add a known amount of internal standard (if used).

-

Add 3 mL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the quantitative analysis of this compound.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections) |

Table 3: Method Validation Data

| Parameter | Result |

| Linearity Range | 20.0 to 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 10.0 ng/mL |

| Limit of Quantification (LOQ) | 20.0 ng/mL |

| Accuracy (% Recovery) | 88.8% |

| Precision (Intra-day %RSD) | < 14.1% |

| Precision (Inter-day %RSD) | < 14.1% |

Experimental and Logical Workflows

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Key parameters for HPLC method validation.

Analysis of Related Substances

The analysis of related substances and potential degradation products is critical for ensuring the purity and stability of pharmaceutical products. Stress testing, as per ICH guidelines, can be performed to identify potential degradation products of this compound. This involves subjecting the drug substance to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The developed HPLC method can then be employed to separate and quantify these related substances from the main this compound peak. Further characterization of unknown peaks may require techniques such as LC-MS/MS.

Conclusion

The HPLC method detailed in this application note is a reliable and robust technique for the quantitative analysis of this compound. The provided protocol and validation data demonstrate that the method is accurate, precise, and sensitive for its intended purpose in research, drug development, and quality control settings. The experimental workflow and validation parameter diagrams offer a clear visual guide for the implementation and understanding of this analytical procedure.

References

Application Note: Quantification of Diacetolol in Human Plasma by HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method with ultra-violet (UV) detection for the sensitive and accurate quantification of diacetolol in human plasma. This compound is the major, pharmacologically active metabolite of the cardioselective β1-adrenoreceptor antagonist, acebutolol.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. The described method is robust, reproducible, and suitable for routine analysis in a clinical or research setting.

Introduction

This compound is an important analyte in clinical and pharmaceutical research due to its therapeutic activity, which is equipotent to its parent drug, acebutolol.[1] Acebutolol is extensively metabolized in the liver, making the quantification of this compound essential for a complete understanding of the drug's pharmacokinetics.[1] This document provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, and method validation parameters. The method is linear over a clinically relevant concentration range and demonstrates high recovery and precision.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple protein precipitation method is employed for the extraction of this compound from human plasma.

-

Reagents:

-

Perchloric acid (70%)

-

Internal Standard (IS) Stock Solution: Celiprolol (10 µg/mL in methanol)

-

Human plasma (K2-EDTA as anticoagulant)

-

-

Procedure:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, pipette 500 µL of the plasma sample.

-

Add 50 µL of the internal standard working solution.

-

Add 50 µL of perchloric acid (70%) to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 50 µL of the supernatant into the HPLC system.

-

HPLC-UV Method

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-